molecular formula C14H19N3O B2659612 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one CAS No. 785782-25-4

8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one

Cat. No.: B2659612
CAS No.: 785782-25-4
M. Wt: 245.326
InChI Key: GAWGGDNMPCOVJM-UHFFFAOYSA-N
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Description

Significance of Triazaspiro[4.5]decanones in Chemical Biology

Within the broader class of spirocyclic compounds, triazaspiro[4.5]decanones have emerged as a particularly privileged scaffold in chemical biology and drug discovery. This heterocyclic system, which incorporates a piperidine (B6355638) ring fused to a hydantoin (B18101) or related moiety through a spiro carbon, has been identified as a core structure in a variety of biologically active molecules.

Research has demonstrated that derivatives of the triazaspiro[4.5]decanone scaffold exhibit a wide spectrum of pharmacological activities. Notably, they have been investigated for their potential as:

Opioid Receptor Modulators : Certain N-substituted 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been synthesized and evaluated for their activity at mu, delta, and kappa opioid receptors, as well as the opioid receptor like-1 (ORL-1). nih.govresearchgate.net

Antipsychotic Agents : A series of 1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones have shown profiles consistent with antipsychotic activity in various pharmacological models, suggesting potential applications in treating psychiatric disorders. nih.gov

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors : More recently, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been designed and synthesized as novel inhibitors of the mPTP. documentsdelivered.comnih.gov These compounds have shown the ability to protect cardiomyocytes from cell death in in-vitro models of hypoxia/reoxygenation, indicating potential therapeutic value in conditions such as ischemia/reperfusion injury. documentsdelivered.comnih.gov

The versatility of the triazaspiro[4.5]decanone core allows for extensive chemical modification at its nitrogen atoms and other positions, enabling the fine-tuning of its biological activity and physicochemical properties. This adaptability has made it a valuable template for the development of new chemical probes and potential drug candidates.

Overview of 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one as a Research Target

This compound is a specific derivative within this important class of compounds. Its structure features a benzyl (B1604629) group attached to the nitrogen atom at the 8-position of the piperidine ring. This particular substitution is a common strategy in medicinal chemistry to introduce a lipophilic, aromatic moiety that can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions.

While specific, in-depth research focusing solely on the biological activity of this compound is not extensively documented in publicly available literature, its structural components are present in molecules that are subjects of active investigation. For instance, research on related 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mPTP inhibitors includes compounds with an 8-benzyl substitution, highlighting the utility of this specific structural motif in the design of biologically active agents. nih.gov The benzyl group serves as a key building block, and its presence in more complex molecules underscores the importance of the this compound scaffold as a synthetic intermediate and a foundational structure for library development in the pursuit of new therapeutic leads.

Below is a table summarizing the key properties of this research compound.

PropertyValue
IUPAC Name This compound
CAS Number 785782-25-4
Molecular Formula C14H19N3O
Molecular Weight 245.326 g/mol
Topological Polar Surface Area 44.4 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Data sourced from Guidechem. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-10-14(16-15-13)6-8-17(9-7-14)11-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWGGDNMPCOVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Benzyl 1,2,8 Triazaspiro 4.5 Decan 3 One and Its Analogues

Classical Synthetic Routes to the Spiro[4.5]decane Core

The construction of the spiro[4.5]decane framework, the fundamental structure of 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one, has been approached through several classical organic reactions. These routes often involve the formation of the key spirocyclic carbon-carbon or carbon-heteroatom bonds through well-established chemical transformations.

One common approach begins with a pre-formed piperidine (B6355638) ring, such as N-benzyl-4-piperidone. A Strecker-like condensation of N-benzyl-4-piperidone with an amine (e.g., aniline) and a cyanide source (e.g., TMSCN) yields a 4-amino-4-carbonitrile derivative. wikipedia.org Subsequent acid-catalyzed partial hydrolysis of the nitrile group to an amide, followed by reaction with a cyclizing agent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), can form a spiro-imidazolidinone ring system. wikipedia.org This sequence provides a versatile method for accessing 1,3,8-triazaspiro[4.5]decan-4-one analogues.

Other classical strategies for forming the spiro[4.5]decane carbocyclic core include:

Intramolecular Schmidt Reaction : This method utilizes the reaction of ketones with alkyl azides to synthesize spirocyclic amines, such as 2-amino-spiro[4.5]decane-6-ones. mdpi.com

Photoannelation : A [2+2] photochemical cycloaddition can be employed to form key carbon-carbon bonds, leading to the spiro[4.5]decane skeleton. This has been applied in the total synthesis of natural products like (-)-acorenone. duke.edu

Vinylogous Conia-Ene Reaction : Gold(I)-catalyzed vinylogous Conia-Ene reactions have been developed for synthesizing functionalized spiro[4.5]decanes under mild conditions. researchgate.net

Claisen Rearrangement : This rearrangement has been a key step in the total synthesis of axane sesquiterpenes, such as gleenol (B1239691) and axenol, to create a multi-functionalized spiro[4.5]decane intermediate as a single diastereomer. nih.gov

These classical methods provide a robust foundation for the synthesis of the spiro[4.5]decane core, which can then be further elaborated to yield complex derivatives.

Advanced Solid-Phase Synthesis Approaches

Solid-phase synthesis has emerged as a powerful technique for the combinatorial synthesis of libraries of spiro compounds, including analogues of 1,2,8-triazaspiro[4.5]decan-3-one. This approach offers advantages in terms of purification and automation.

A notable application is the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on SynPhase™ Lanterns, a type of solid support. researchgate.net The synthesis typically begins with an amino acid amide attached to the solid support. researchgate.net The key spirocyclization step involves the reaction of the resin-bound amino acid amide with N-benzyl-4-piperidone. researchgate.netnih.gov The final compounds are then cleaved from the solid support using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triethylsilane (Et3SiH). nih.gov

This solid-phase protocol has been optimized and customized for use with automated peptide synthesizers, allowing for the efficient generation of diverse libraries of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. nih.govresearchgate.net The versatility of this method allows for the introduction of various substituents at different positions of the spiro core by using different amino acid building blocks. nih.govresearchgate.net

Step Description Reagents/Conditions Reference
1LoadingAttachment of an N-Fmoc protected amino acid to a solid support (e.g., Rink Amide or Wang resin). nih.govresearchgate.net
2DeprotectionRemoval of the Fmoc protecting group to expose the free amine.40% piperidine in DMF
3CouplingCoupling of a second amino acid to the resin-bound amino acid.DIC, HOBt, DMF
4SpirocyclizationReaction of the N-terminal dipeptide on the resin with N-benzyl-4-piperidone.N-benzyl-4-piperidone, p-TsOH, toluene (B28343) or 2,2-dimethoxypropane, 80 °C
5CleavageRelease of the final spiro compound from the solid support.TFA/H2O/Et3SiH (95:2.5:2.5 v/v)

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has been effectively utilized to accelerate the synthesis of triazaspiro[4.5]decanone derivatives, particularly in the context of solid-phase synthesis. researchgate.netarkat-usa.org This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times and often improved yields. nih.govbeilstein-journals.org

In the solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones on SynPhase lanterns, the spiroimidazolidinone formation step is a critical, and often slow, part of the process. arkat-usa.org By applying microwave heating, the reaction time for this step can be dramatically shortened. For example, a reaction that required 24 hours to complete using conventional heating at 80°C was accomplished in just 10 minutes under microwave irradiation at 60°C, with comparable yield and purity. arkat-usa.org

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time 24 hours10 minutes arkat-usa.org
Temperature 80 °C60 °C arkat-usa.org
Outcome Satisfactory yield and purityComparable yield and purity to conventional method arkat-usa.org

Stereoselective Synthesis and Chiral Resolution Strategies

The stereochemistry of the spiro[4.5]decane core can have a significant impact on the biological activity of its derivatives. Consequently, methods for stereoselective synthesis and chiral resolution are of great interest.

Diastereoselective synthesis of spiro[4.5]decane derivatives has been achieved through various catalytic methods. For instance, a [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, using a combination of photocatalysis and organocatalysis with a BINOL-derived phosphoric acid, has been shown to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com This approach demonstrates the potential for controlling the relative stereochemistry at the spiro center and adjacent chiral centers.

While specific methods for the chiral resolution of this compound are not extensively detailed in the provided search results, general strategies for separating enantiomers, such as chiral chromatography, would be applicable. The synthesis of enantiomerically pure spiro compounds often relies on starting from chiral building blocks, such as naturally occurring amino acids in the solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which can impart chirality to the final molecule. nih.gov

Total Synthesis of Complex Derivatives of this compound

The spiro[4.5]decane framework is a core component of several biologically active natural products. The total synthesis of these complex molecules showcases the application of various synthetic strategies to build upon the basic spirocyclic core.

Examples of total syntheses involving the spiro[4.5]decane skeleton include:

Gleenol and Axenol : The total synthesis of these axane sesquiterpenes was achieved using a Claisen rearrangement to construct a highly functionalized spiro[4.5]decane intermediate. nih.gov

(-)-Acorenone : An efficient synthesis of this optically active sesquiterpene was accomplished where the key spiro[4.5]decane structure was formed via a [2+2] photochemical cycloaddition. duke.edu

While a specific total synthesis of a complex derivative of this compound itself is not detailed, the synthesis of numerous related analogues demonstrates the modularity of the available synthetic routes. For example, libraries of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been prepared and evaluated for biological activity. researchgate.net Similarly, series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones and 2,8-dimethyl-1,2,8-triazaspiro[4.5]decan-3-one have been synthesized to explore their potential as muscarinic agonists. nih.gov These syntheses highlight how the core triazaspiro[4.5]decane structure can be systematically modified to create a wide range of complex derivatives.

Structural Elucidation and Conformational Analysis of 8 Benzyl 1,2,8 Triazaspiro 4.5 Decan 3 One

Spectroscopic Characterization Techniques

The structural framework of 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one, with a molecular formula of C₁₄H₁₉N₃O and a molecular weight of 245.33 g/mol , can be rigorously confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) scbt.com. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the spirocyclic core. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic methylene protons (CH₂) would likely present as a singlet around δ 3.5-4.5 ppm. Protons on the piperidine (B6355638) and hydantoin (B18101) rings of the triazaspiro[4.5]decane core would exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.5 ppm) due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. Key expected signals include the carbonyl carbon of the hydantoin ring (C=O) at approximately δ 170-175 ppm. The aromatic carbons of the benzyl group would resonate in the δ 125-140 ppm region. The spiro carbon, a quaternary carbon at the junction of the two rings, would have a characteristic chemical shift. The remaining aliphatic carbons of the piperidine and hydantoin rings would appear at higher field strengths.

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present. A strong absorption band is anticipated in the region of 1680-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the lactam in the hydantoin ring. The N-H stretching vibrations of the amide and amine groups would likely be observed in the range of 3200-3500 cm⁻¹. C-H stretching vibrations from both the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. For a related compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, characteristic IR peaks were observed for the amide N-H stretch (3143.9 cm⁻¹) and the amide C=O stretches (1764.6 and 1707.5 cm⁻¹) mdpi.com.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 245. In high-resolution mass spectrometry (HRMS), this would allow for the confirmation of the elemental composition. Common fragmentation patterns would likely involve the loss of the benzyl group or fragmentation of the spirocyclic rings. For instance, derivatives of the closely related 1,4,8-triazaspiro[4.5]decan-2-one scaffold have been characterized using electrospray ionization (ESI) mass spectrometry, confirming their respective molecular weights nih.gov.

Interactive Data Table: Expected Spectroscopic Data

TechniqueExpected FeatureApproximate Position
¹H NMRAromatic Protons (Benzyl)δ 7.2-7.5 ppm
¹H NMRBenzylic Methylene Protons (CH₂)δ 3.5-4.5 ppm
¹H NMRAliphatic Protons (Spiro Core)δ 1.5-3.5 ppm
¹³C NMRCarbonyl Carbon (C=O)δ 170-175 ppm
¹³C NMRAromatic Carbons (Benzyl)δ 125-140 ppm
IRN-H Stretching3200-3500 cm⁻¹
IRC-H Stretching (Aromatic/Aliphatic)2850-3100 cm⁻¹
IRCarbonyl C=O Stretching1680-1750 cm⁻¹
Mass Spec.Molecular Ion Peak [M]⁺m/z 245

Crystallographic Studies for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. While a specific crystal structure for this compound is not publicly available, analysis of related spirocyclic structures provides insight into the likely solid-state conformation.

In a crystallographic study of a similar compound, 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, the six-membered cyclohexane (B81311) ring was found to adopt a stable chair conformation nih.govresearchgate.net. This is a common low-energy conformation for cyclohexane and piperidine rings. It is therefore highly probable that the piperidine ring within the this compound structure also adopts a chair conformation in the solid state to minimize steric strain.

Interactive Data Table: Illustrative Crystallographic Parameters from a Related Spiro Compound

ParameterExample Value (from 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one) nih.govExpected Implication for Target Compound
Crystal SystemMonoclinicDependent on crystal packing
Space GroupP2₁/cDependent on crystal packing
Piperidine Ring Conf.ChairThe piperidine ring is expected to adopt a chair conformation.
Puckering Parameters (Q)0.583 ÅQuantifies the degree of puckering in the chair form.
Puckering Parameters (θ)173.4°Quantifies the specific shape of the chair conformation.

Solution-State Conformational Dynamics and Analysis

The conformation of a molecule in solution can differ from its solid-state structure and is often dynamic. For this compound, the primary conformational flexibility would arise from the piperidine ring. In solution, six-membered rings like piperidine can undergo a "ring flip" or chair-to-chair interconversion.

This dynamic process involves passing through higher-energy transition states, such as boat or twist-boat conformations. The rate of this interconversion is temperature-dependent. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

To study these dynamics, variable-temperature NMR (VT-NMR) spectroscopy would be the technique of choice. By lowering the temperature, the rate of the chair-to-chair interconversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then the slow-exchange regime, the single averaged signals for the piperidine protons would broaden, decoalesce, and then sharpen into separate signals for the distinct axial and equatorial protons. This would allow for the determination of the energy barrier for the ring flip and the equilibrium constant between the two chair conformers.

Computational modeling, such as molecular dynamics simulations, can also be employed to explore the potential energy surface of the molecule and predict the relative stabilities of different conformers in solution nih.gov. These theoretical calculations can complement experimental NMR data to provide a detailed picture of the solution-state conformational dynamics.

Exploration of Structure Activity Relationships Sar for 8 Benzyl 1,2,8 Triazaspiro 4.5 Decan 3 One Derivatives

Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Biological Activity

The benzyl group at the N8 position of the piperidine (B6355638) ring is a critical feature for the biological activity of triazaspiro[4.5]decan-3-one derivatives. This moiety is often involved in crucial hydrophobic and aromatic interactions within receptor binding sites. In studies of related 1,3,8-triazaspiro[4.5]decan-4-ones, modifications at this position have been shown to modulate affinity for opioid receptors. researchgate.net

For the analogous 1,4,8-triazaspiro[4.5]decan-2-one series, the 8-benzyl group was largely kept constant to explore other regions of the molecule, indicating its foundational importance for achieving high potency as mPTP inhibitors. nih.gov However, the impact of this group can be inferred from derivatives where an additional benzyl group is introduced elsewhere on the scaffold. For instance, the compound (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid demonstrated high potency, suggesting that multiple aromatic regions can contribute to activity. nih.gov This highlights that the benzyl moiety at N8 establishes a baseline of activity that can be further enhanced by other substitutions. Furthermore, the initial identification of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound in a screening for RIPK1 kinase inhibitors underscores the significance of an aromatic substituent at the N8 position. researchgate.net

Substituent Effects on the Triazaspiro[4.5]decan-3-one Core

The substitution pattern on the hydantoin-like portion of the triazaspiro[4.5]decan-3-one core has a profound effect on biological activity. A systematic study of (S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid derivatives, where the substituent at the C3 position was varied, revealed clear SAR trends for mPTP inhibition. nih.gov

The introduction of small alkyl groups, such as methyl (in compound 14a ), resulted in a baseline level of inhibitory activity. Increasing the steric bulk with an isopropyl group (14b ) or an isobutyl group (14c ) led to a noticeable increase in potency. nih.gov This suggests that the binding pocket can accommodate and may even favor larger hydrophobic substituents at this position.

A significant enhancement in activity was observed when aromatic groups were introduced. Substituting with a phenyl ring (14d ) or a benzyl group (14e ) at the C3 position yielded the most potent compounds in the series. nih.gov Specifically, the dibenzyl derivative 14e was identified as having high potency, indicating a strong preference for aromaticity and steric bulk at this site, likely facilitating additional π-π stacking or hydrophobic interactions within the biological target. nih.govresearchgate.net

The following table summarizes the research findings on how different substituents at the C3 position of the 1,4,8-triazaspiro[4.5]decan-2-one core impact the inhibition of the mitochondrial permeability transition pore (mPTP).

CompoundC3-SubstituentBiological Activity (% mPTP Opening Inhibition)
14a Methyl37.1 ± 7.9
14b Isopropyl53.0 ± 10.0
14c Isobutyl57.5 ± 4.5
14d Phenyl62.0 ± 1.0
14e Benzyl72.0 ± 1.0
Data sourced from a study on mPTP inhibitors, which utilized the 1,4,8-triazaspiro[4.5]decan-2-one scaffold. nih.gov

Modulation of Spirocyclic Ring Systems and Linkers

The spirocyclic nature of the [4.5]decane system imparts a rigid, three-dimensional conformation that is crucial for orienting substituents into the correct spatial arrangement for receptor binding. This structural rigidity reduces the entropic penalty upon binding, which can contribute to higher affinity. The versatility of the triazaspiro[4.5]decane framework is demonstrated by the diverse biological targets that different isomers can be tailored to inhibit.

For example:

1,4,8-Triazaspiro[4.5]decan-2-one derivatives have been optimized as potent inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov

1,3,8-Triazaspiro[4.5]decan-4-one derivatives serve as scaffolds for opioid receptor modulators. researchgate.net

1,3,8-Triazaspiro[4.5]decane-2,4-dione structures were identified as hit compounds for RIPK1 kinase inhibitors. researchgate.net

This demonstrates that simply altering the relative positions of the nitrogen atoms within the spirocyclic core (e.g., 1,2,8- vs. 1,4,8- vs. 1,3,8-) fundamentally changes the molecule's shape and electronic properties, allowing it to be adapted for entirely different biological targets. This inherent modularity makes the triazaspiro[4.5]decane system a privileged structure in medicinal chemistry.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry plays a definitive role in the pharmacological activity of spirocyclic compounds. The spiro-carbon atom acts as a stereocenter, leading to a fixed and predictable three-dimensional arrangement of the fused rings. In a related spirocyclic system, 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, X-ray crystallography revealed that the cyclohexane (B81311) ring adopts a stable chair conformation, while the attached heterocyclic ring assumes a twisted conformation. nih.gov This creates distinct axial and equatorial positions for substituents, which is a critical factor for interaction with chiral biological receptors. nih.gov

The importance of stereochemistry is explicitly confirmed in the development of the potent 1,4,8-triazaspiro[4.5]decan-2-one mPTP inhibitors, which were synthesized as single (S)-enantiomers. nih.gov This stereospecific approach is undertaken because it is common for one enantiomer to be significantly more active than the other or to possess a different pharmacological profile altogether. The defined spatial orientation of the substituents on the chiral scaffold ensures optimal interaction with the binding site, whereas the wrong enantiomer may be unable to fit or may bind in a non-productive orientation. Therefore, control of the stereochemistry is a critical aspect of optimizing the pharmacological profile of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one and its derivatives.

Molecular Mechanisms and Identification of Biological Targets for 8 Benzyl 1,2,8 Triazaspiro 4.5 Decan 3 One Analogues

Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening

Analogues of 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death. The opening of this pore is a key event in ischemia-reperfusion injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. nih.gov

Mechanistic Insights into mPTP Inhibition

The mechanism by which these triazaspiro[4.5]decane derivatives inhibit mPTP opening is linked to their ability to target a key component of the pore's machinery. nih.gov Specifically, these compounds are designed as simplified analogues of Oligomycin A, a known inhibitor of the F1/FO-ATP synthase complex. nih.gov By mimicking the spirocyclic portion of Oligomycin A, these synthetic analogues can effectively prevent the conformational changes in ATP synthase that lead to the opening of the mPTP. nih.gov This inhibition helps to preserve mitochondrial integrity and prevent the downstream cascade of events that lead to cell death, particularly in the context of cardiac ischemia-reperfusion injury. nih.govdocumentsdelivered.com

Interaction with ATP Synthase Components

The primary target for these mPTP-inhibiting analogues is the c subunit of the F1/FO-ATP synthase complex. researchgate.netmdpi.com The c subunit is believed to be a core component of the mPTP, and its modulation can directly influence the pore's open or closed state. researchgate.net Research has shown that 1,3,8-triazaspiro[4.5]decane derivatives can bind to the c subunit, thereby preventing it from promoting the mitochondrial permeability transition. researchgate.netnih.gov Modeling studies have further elucidated the binding site at the interface between the c8-ring and subunit a of ATP synthase. nih.govdocumentsdelivered.com Interestingly, these compounds have been shown to inhibit the mPTP through a mechanism that is independent of the Glu119 residue of the c subunit, which differentiates their action from that of Oligomycin A and may prevent some of its related side effects. mdpi.comnih.govnih.gov

Receptor Interaction Protein Kinase 1 (RIPK1) Kinase Inhibition

A distinct set of analogues, specifically 2,8-diazaspiro[4.5]decan-1-one derivatives, have been identified as potent inhibitors of Receptor Interaction Protein Kinase 1 (RIPK1). nih.govresearchgate.net RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death that plays a significant role in various inflammatory diseases. nih.govresearchgate.net

Targeting Necroptosis Pathways

Necroptosis is a lytic and pro-inflammatory form of cell death that is implicated in the pathophysiology of numerous inflammatory conditions. nih.govresearchgate.net The kinase activity of RIPK1 is a key driver in the activation of the necroptosis pathway. nih.govresearchgate.net By inhibiting RIPK1 kinase activity, these 2,8-diazaspiro[4.5]decan-1-one derivatives can effectively block the signaling cascade that leads to necroptotic cell death. nih.govresearchgate.net This targeted inhibition presents a promising therapeutic strategy for a variety of human diseases driven by inflammation. nih.govresearchgate.net For instance, a lead compound from this series demonstrated a significant anti-necroptotic effect in a cellular model of necroptosis. nih.govresearchgate.net

Modulation of Opioid Receptors, with Emphasis on Delta Opioid Receptors

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been discovered as a novel chemotype of selective agonists for the delta opioid receptor (DOR). nih.govnih.gov The DOR is a promising target for the treatment of neurological and psychiatric disorders, including chronic pain and depression. nih.govnih.govresearchgate.net

Orthosteric Binding Site Interactions and Ligand Biasing

Molecular docking and dynamic simulations suggest that these 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives bind to the orthosteric site of the DOR. nih.govnih.gov A significant finding is that these compounds exhibit functional selectivity, or "ligand biasing." They are slightly biased towards G-protein signaling with low efficacy in recruiting β-arrestin 2. nih.gov This is noteworthy because some adverse effects of DOR agonists, such as seizures and tachyphylaxis, have been associated with strong β-arrestin recruitment. nih.gov The development of G-protein biased DOR agonists from this chemical class could therefore lead to safer and more effective therapeutic agents. nih.govnih.gov

Data Tables

Table 1: Biological Activity of this compound Analogues

Compound Class Biological Target Mechanism of Action Therapeutic Potential
1,3,8-Triazaspiro[4.5]decane derivatives Mitochondrial Permeability Transition Pore (mPTP) Inhibition of the c subunit of F1/FO-ATP synthase Ischemia-Reperfusion Injury
2,8-Diazaspiro[4.5]decan-1-one derivatives Receptor Interaction Protein Kinase 1 (RIPK1) Inhibition of kinase activity, blocking necroptosis Inflammatory Diseases

Cytotoxic Activity against Leukemic Cell Lines

Despite a comprehensive search of scientific literature, no studies were identified that specifically evaluated the cytotoxic activity of this compound or its close analogues against the human leukemic cell lines HL-60, NALM-6, and CEM. Research on the anticancer properties of related triazaspirodecane structures has been reported against other types of cancer cells, but specific data on their efficacy in leukemia models is not available in the reviewed literature. ontosight.aiontosight.ai

Muscarinic Receptor Agonist Activity

Investigations into the muscarinic receptor activity of triazaspiro[4.5]decan-3-one analogues have been limited. One study synthesized and evaluated a related compound, 2,8-dimethyl-1,2,8-triazaspiro[4.5]decan-3-one, for its affinity towards the M1 muscarinic acetylcholine (B1216132) receptor. The research found that this particular analogue exhibited only a low affinity for the M1 receptor, suggesting that the triazaspiro[4.5]decan-3-one scaffold may not be an optimal pharmacophore for potent M1 agonist activity. nih.gov The study concluded that the substitution of a nitrogen atom at the 2-position of the spiro system was not well-tolerated for M1 receptor binding compared to related oxa-diazaspiro compounds. nih.gov

Table 1: Muscarinic Receptor Affinity of a 1,2,8-Triazaspiro[4.5]decan-3-one Analogue

Compound Receptor Subtype Finding

Other Investigated Biological Targets and Pathways

Further research has revealed that analogues of this compound are active against other significant biological targets, indicating a broader pharmacological potential for this chemical class.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

A virtual screening study identified a closely related analogue, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, as a promising hit compound for the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govresearchgate.net RIPK1 is a critical mediator of necroptosis, a form of programmed cell death involved in various inflammatory diseases. nih.govresearchgate.net The identification of this triazaspirodecane derivative as a potential RIPK1 inhibitor led to further structural optimization, ultimately yielding potent inhibitors of the necroptosis pathway. nih.govresearchgate.net

Table 2: Activity of a 1,3,8-Triazaspiro[4.5]decane Analogue against RIPK1

Compound Biological Target Activity

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

A different series of analogues, based on a 1,4,8-triazaspiro[4.5]decan-2-one framework, has been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP). tandfonline.comnih.govresearchgate.nettandfonline.com The mPTP is a key player in ischemia-reperfusion injury, and its inhibition is a therapeutic strategy for protecting tissues from damage. tandfonline.comnih.govresearchgate.net The study demonstrated that these compounds could effectively inhibit the opening of the mPTP, with their potency being influenced by the substituents on the core structure. tandfonline.com

Table 3: Inhibitory Activity of 1,4,8-Triazaspiro[4.5]decan-2-one Analogues on mPTP Opening

Compound mPTP Inhibition at 1 µM
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide 19%
(S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide 43%
(S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide 31%
(S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide 29%
(S)-2-(8-benzyl-2-oxo-3-(p-tolyl)-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide 28%

Table of Mentioned Compounds

Compound Name
This compound
2,8-Dimethyl-1,2,8-triazaspiro[4.5]decan-3-one
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide
(S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide
(S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide
(S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide
(S)-2-(8-benzyl-2-oxo-3-(p-tolyl)-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide

Computational Chemistry and Molecular Modeling Applications in the Study of 8 Benzyl 1,2,8 Triazaspiro 4.5 Decan 3 One

Ligand-Protein Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com This method is crucial in structure-based drug design for predicting the interaction between a small molecule ligand and a protein's binding site. For derivatives of the 1,2,8-triazaspiro[4.5]decan-3-one scaffold, docking studies have been instrumental in elucidating binding modes and rationalizing structure-activity relationships (SAR).

A notable application involves the design of novel inhibitors for the mitochondrial permeability transition pore (mPTP), a key player in ischemia/reperfusion injury. nih.govresearchgate.net Researchers investigating 1,4,8-triazaspiro[4.5]decan-2-one derivatives used induced-fit docking methods to identify a plausible binding site. These studies successfully predicted that the compounds bind at the interface between the c-subunit ring and subunit a of ATP synthase. nih.govresearchgate.net

For example, the binding mode for potent inhibitors revealed specific interactions with key amino acid residues. The analysis showed that aromatic groups on the spirocyclic core could establish favorable contacts with residues like Tyr221 and Glu58, providing a structural basis for the observed inhibitory activity. researchgate.net

Similarly, in the discovery of novel delta opioid receptor (DOR) agonists, docking simulations were employed for a related chemotype, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. researchgate.netnih.govnih.gov These computational studies suggested that the novel agonists bind to the orthosteric site of the receptor, providing a foundation for understanding their mechanism of action. researchgate.netnih.gov

Target ProteinCompound SeriesKey Interacting Residues (Predicted)Docking MethodReference
ATP Synthase (mPTP)1,4,8-Triazaspiro[4.5]decan-2-one derivativesTyr221, Glu58Induced Fit Docking nih.govresearchgate.net
Delta Opioid Receptor (DOR)1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesOrthosteric site residuesNot specified researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the complex, the flexibility of the binding site, and the role of solvent molecules. mdpi.com

For the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified as DOR agonists, MD simulations were used to confirm the stability of the predicted binding mode within the receptor's orthosteric site. researchgate.netnih.gov By simulating the complex over a period of time (e.g., 100 nanoseconds), researchers can observe the fluctuations of the ligand and protein atoms. frontierspartnerships.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose are monitored. A stable RMSD trajectory suggests that the ligand remains securely bound in the predicted orientation, validating the docking results.

These simulations are crucial for verifying that the interactions observed in the static dock, such as hydrogen bonds and hydrophobic contacts, are maintained over time, thus confirming the stability of the ligand-protein complex. mdpi.com

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules, providing a deeper understanding of their structure, stability, and reactivity. d-nb.info Methods like Density Functional Theory (DFT) are employed to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. rsc.org

For spirocyclic compounds, QM calculations can elucidate features like spiro-conjugation, where cross-hyperconjugative interactions can influence charge mobility across the scaffold. researchgate.net The electronic properties of the 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one core can be analyzed to predict its reactivity. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity and the ability of the molecule to participate in charge-transfer interactions with a biological target. researchgate.netmdpi.com

These calculations help rationalize the molecule's intrinsic properties and can guide synthetic modifications. For example, understanding the electrostatic potential map can help predict which parts of the molecule are likely to engage in hydrogen bonding or other electrostatic interactions within a protein's active site. nih.gov

Computational MethodPredicted PropertySignificance in Drug Design
Density Functional Theory (DFT)HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
DFTMolecular Electrostatic PotentialHighlights electron-rich and electron-poor regions, predicting sites for intermolecular interactions.
DFTAtomic ChargesQuantifies the charge distribution, helping to understand electrostatic interactions with the target.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a specific biological target. semanticscholar.orgsemanticscholar.org

A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein. nih.gov This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. wikipedia.orgijper.org

The 1,2,8-triazaspiro[4.5]decan-3-one scaffold can serve as a core for building such models. By identifying the key features—such as the benzyl (B1604629) group (hydrophobic/aromatic feature), the lactam carbonyl (hydrogen bond acceptor), and the nitrogen atoms (hydrogen bond donors/acceptors)—a pharmacophore can be constructed. This model can then be used to screen databases for novel compounds with different core structures but similar spatial arrangements of functional groups, potentially leading to the discovery of new chemotypes with desired biological activity. nih.govresearchgate.net This integrated approach of pharmacophore modeling, virtual screening, and molecular docking has proven successful in identifying potent inhibitors for various targets. semanticscholar.org

In Silico Prediction of Molecular Properties for Design Optimization

The journey of a drug from discovery to clinical use depends heavily on its pharmacokinetic profile, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties. mdpi.com In silico tools play a vital role in the early prediction of these properties, allowing for the optimization of lead compounds and reducing the likelihood of late-stage failures.

For this compound and its analogs, various molecular descriptors can be calculated to predict their drug-likeness and ADMET profile. These descriptors include:

Lipophilicity (logP): Affects solubility, absorption, and membrane permeability. A balanced logP is crucial for oral bioavailability. ymerdigital.com

Molecular Weight (MW): Influences diffusion and transport across biological barriers.

Hydrogen Bond Donors and Acceptors: Key determinants of solubility and binding affinity.

Polar Surface Area (PSA): Correlates with membrane permeability and transport characteristics.

Quantitative Structure-Activity Relationship (QSAR) models can be built using these descriptors to correlate the chemical structure with biological activity or a specific ADMET property. researchgate.net For instance, by analyzing a series of triazaspiro[4.5]decan-3-one derivatives, a QSAR model could be developed to predict their permeability or metabolic stability, guiding the design of new analogs with improved pharmacokinetic profiles. mdpi.comsemanticscholar.org

Molecular PropertySignificanceTypical Range for Oral Drugs (Lipinski's Rule of Five)
Molecular WeightAbsorption, Diffusion< 500 Da
LogPLipophilicity, Permeability< 5
Hydrogen Bond DonorsSolubility, Binding≤ 5
Hydrogen Bond AcceptorsSolubility, Binding≤ 10

Advanced Analytical and Methodological Developments for 8 Benzyl 1,2,8 Triazaspiro 4.5 Decan 3 One Research

High-Throughput Screening (HTS) Assays for Biological Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com This process leverages robotics, liquid handling devices, and sensitive detectors to quickly identify "hits" or "leads"—compounds that modulate the target's activity in a desired manner. bmglabtech.com HTS assays can be broadly categorized as biochemical or cell-based. nih.gov Biochemical assays may measure the activity of purified enzymes or receptors, while cell-based assays assess cellular responses, pathways, or phenotypes. nih.govresearchgate.net

In the context of scaffolds related to 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one, biological evaluations have focused on significant therapeutic targets. For instance, derivatives of the closely related 1,4,8-triazaspiro[4.5]decan-2-one framework have been synthesized and evaluated as novel inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov The opening of the mPTP is a critical event in ischemia/reperfusion injury, making its inhibition a key therapeutic strategy. nih.gov

The biological characterization of these compounds involved in vitro assays designed to be adaptable to a high-throughput format. nih.gov Key evaluations included:

mPTP Inhibition Assay: A primary screen to measure the direct inhibitory effect of the compounds on the opening of the mPTP in isolated mitochondria. nih.gov

Cytoprotection Assay: A cell-based assay to assess the ability of compounds to protect cardiomyocytes from death during in vitro hypoxia/reoxygenation, mimicking the conditions of ischemia/reperfusion injury. nih.gov

These types of assays, which often rely on fluorescence or luminescence readouts, are well-suited for HTS campaigns. mdpi.com They allow researchers to screen large libraries of spiro-compounds to identify those with high potency and cytoprotective capabilities, thereby accelerating the discovery of new therapeutic leads. nih.gov

Chromatographic and Spectrometric Methods for Purity and Identity Confirmation

The unambiguous confirmation of the identity and purity of synthesized compounds is critical. This is achieved through a combination of chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is used to separate the target compound from impurities and determine its purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information. nih.gov

Below are examples of analytical data for representative derivatives of the related 1,4,8-triazaspiro[4.5]decan-2-one core. nih.gov

Table 1: Spectrometric and Chromatographic Data for Selected 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives. nih.gov

Compound NameMolecular FormulaMS (ESI) [M+H]⁺HPLC (t_R)
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamideC₁₇H₂₅N₄O₂Calc: 317.4125; Found: 317.197510.69 min
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acidC₁₇H₂₄N₃O₃Calc: 318.1812; Found: 318.232111.50 min
(S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acidC₂₀H₃₀N₃O₃Calc: 360.2282; Found: 360.339914.82 min

Data sourced from a study on 1,4,8-triazaspiro[4.5]decan-2-one derivatives.

Table 2: ¹³C NMR Spectroscopic Data for a Representative Derivative: (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid. nih.gov

Chemical Shift (δ) ppmAssignment
175.60Carbonyl (C=O)
170.49Carbonyl (C=O)
131.66Aromatic C
131.62Aromatic C
130.08Aromatic C
129.37Aromatic C
74.05Spiro C
59.13Aliphatic CH₂
52.86Aliphatic CH
49.26Aliphatic CH₂
48.58Aliphatic CH₂
41.31Aliphatic CH₂
32.41Aliphatic CH₂
30.22Aliphatic CH₂
17.07Methyl (CH₃)

Data recorded in DMSO-d₆ at 101 MHz. Sourced from a study on a 1,4,8-triazaspiro[4.5]decan-2-one derivative.

Automation in Synthesis and Screening for Library Generation

The demand for large and diverse collections of molecules for HTS has driven the development of automated synthesis platforms. nih.gov These systems enable the rapid and parallel synthesis of compound libraries, significantly accelerating the drug discovery process. nih.govchemrxiv.org Automation can be applied to various synthetic methodologies, including solid-phase synthesis and multi-step reactions in flow chemistry. nih.govchemrxiv.org

The synthesis of libraries based on related triazaspiro[4.5]decane scaffolds has successfully utilized automation. nih.gov For the generation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, a solid-phase synthesis protocol was specifically adapted to be performed by an automated peptide synthesizer. nih.gov This approach involves anchoring a starting material to a solid resin and then sequentially adding building blocks through a series of chemical reactions, with automated washing and reagent delivery steps. nih.gov At the end of the synthesis, the final compounds are cleaved from the resin and purified. nih.gov

This integration of automated synthesis with high-throughput screening creates a powerful workflow for medicinal chemistry. A diverse library of spiro-compounds can be efficiently generated and then directly submitted for biological evaluation in HTS assays. nih.gov This strategy was employed in the discovery of potent mPTP inhibitors, where the automated synthesis of a library of 1,4,8-triazaspiro[4.5]decan-2-one derivatives led to the identification of compounds with high cytoprotective activity. nih.gov This synergy allows for the systematic exploration of structure-activity relationships (SAR) and the rapid optimization of lead compounds.

Future Directions and Research Perspectives for 8 Benzyl 1,2,8 Triazaspiro 4.5 Decan 3 One

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one is a key area for future investigation. The spirocyclic core offers a three-dimensional arrangement of functional groups that can be systematically modified to optimize interactions with biological targets. uc.ptresearchgate.net Structure-activity relationship (SAR) studies will be crucial in identifying key pharmacophoric features and guiding the design of more potent and selective compounds. acs.org

Future design strategies are likely to focus on modifications at several key positions of the triazaspiro[4.5]decane scaffold. The benzyl (B1604629) group at the 8-position, for instance, can be replaced with other aromatic or aliphatic moieties to explore the impact on target binding and pharmacokinetic properties. Additionally, substitutions on the hydantoin (B18101) ring and the piperidine (B6355638) nitrogen could be systematically explored to fine-tune the molecule's electronic and steric properties.

Table 1: Potential Modifications for Analogue Design

Position of ModificationType of ModificationPotential Impact
8-Position (Benzyl Group)Substitution with different aryl, heteroaryl, or alkyl groups.Alteration of binding affinity and selectivity.
Hydantoin RingIntroduction of substituents at N-1 and C-2.Modulation of hydrogen bonding capacity and metabolic stability.
Piperidine RingSubstitution on the carbon atoms.Influence on conformational rigidity and lipophilicity.

Computational modeling and molecular docking studies will be instrumental in predicting the binding modes of newly designed analogues and prioritizing their synthesis. This in-silico approach can accelerate the discovery of compounds with improved therapeutic profiles.

Exploration of Novel Therapeutic Applications in Pre-Clinical Models

While the specific therapeutic applications of this compound are still under investigation, derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have shown promise as inhibitors of the mitochondrial permeability transition pore (mPTP). acs.orgacs.orgnih.gov The opening of the mPTP is a critical event in cell death pathways associated with ischemia-reperfusion injury, a condition that occurs when blood flow is restored to a tissue after a period of ischemia. tandfonline.com

Future preclinical studies should therefore investigate the potential of this compound and its analogues in models of ischemia-reperfusion injury affecting organs such as the heart and brain. tandfonline.com Research has demonstrated that certain 1,3,8-triazaspiro[4.5]decane derivatives can protect cardiac cells from death in in-vitro models of hypoxia/reoxygenation by inhibiting mPTP opening. tandfonline.com

Beyond ischemia-reperfusion injury, the triazaspiro[4.5]decane scaffold has been explored for other therapeutic targets. For example, derivatives have been investigated as potential antipsychotic agents and as delta opioid receptor-selective agonists. nih.govresearchgate.net These findings suggest that this compound and its future analogues could be screened against a broader range of biological targets to uncover novel therapeutic opportunities.

Table 2: Potential Therapeutic Areas for Preclinical Exploration

Therapeutic AreaRationalePreclinical Models
Ischemia-Reperfusion InjuryInhibition of the mitochondrial permeability transition pore (mPTP). acs.orgacs.orgnih.govIn vitro models of hypoxia/reoxygenation; In vivo models of myocardial or cerebral ischemia. tandfonline.com
Neurological DisordersModulation of central nervous system targets. nih.govBehavioral models of psychosis; Receptor binding assays.
Pain and Mood DisordersAgonism of the delta opioid receptor. researchgate.netAnimal models of pain and anxiety.
Inflammatory DiseasesAntagonism of chemokine receptors. googleapis.comIn vitro cell migration assays; In vivo models of inflammation.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a deeper understanding of the mechanism of action of this compound and its analogues, the integration of multi-omics data will be essential. Techniques such as genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular pathways modulated by these compounds.

Given that related 1,3,8-triazaspiro[4.5]decane derivatives have been shown to target the c subunit of F1/FO-ATP synthase, a key component of the mPTP, future multi-omics studies could focus on elucidating the downstream consequences of this interaction. acs.orgacs.orgnih.govnih.gov For instance, proteomics could be used to identify changes in the expression of proteins involved in mitochondrial function and cell death pathways following treatment with the compound. Metabolomics could reveal alterations in cellular energy metabolism.

By correlating these multi-omics datasets with phenotypic outcomes in preclinical models, researchers can build a more complete picture of the compound's mechanism of action, potentially identifying novel biomarkers of drug response and uncovering additional therapeutic targets.

Development of Advanced Synthetic Strategies for Scalable Production

The advancement of novel therapeutic agents from the laboratory to the clinic requires the development of efficient and scalable synthetic routes. While the synthesis of this compound has been described in the literature, future research should focus on developing more advanced and sustainable synthetic strategies. googleapis.comgoogle.com

Recent years have seen significant progress in the synthesis of spirocyclic compounds, including the development of new catalytic methods and asymmetric syntheses. uc.ptresearchgate.netrsc.org These advancements could be applied to the synthesis of this compound and its analogues to improve yields, reduce the number of synthetic steps, and control stereochemistry. The development of enantioselective synthetic methods is particularly important, as the biological activity of chiral spirocyclic compounds often resides in a single enantiomer. rsc.org

Furthermore, the principles of green chemistry should be integrated into the synthetic design to minimize the environmental impact of large-scale production. This includes the use of safer solvents, renewable starting materials, and catalytic reagents.

Q & A

Q. What are the established synthetic routes for 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves spirocyclization strategies using reagents like benzyl halides or aldehydes to introduce the benzyl group. For example, alkylation of a preformed spirocyclic scaffold (e.g., 1,2,8-triazaspiro[4.5]decan-3-one) with benzyl bromide under basic conditions (e.g., NaH in DMF) is a common approach . Key intermediates are characterized via 1H^1 \text{H}-/13C^{13} \text{C}-NMR to confirm regioselectivity and X-ray crystallography (using SHELX programs ) to resolve structural ambiguities. Purity is validated via HPLC (>95%) and mass spectrometry.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves spirocyclic conformation and benzyl substitution geometry .
  • NMR spectroscopy : 1H^1 \text{H}-NMR identifies benzyl proton environments (δ 4.5–5.0 ppm for CH2_2Ph), while 13C^{13} \text{C}-NMR confirms spiro carbon connectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C14_{14}H17_{17}N3_3O).
  • HPLC : Ensures purity (>98%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What is the primary biological target of this compound, and how is its inhibitory activity quantified?

  • Methodological Answer : The compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) , a key regulator of necroptosis. Activity is quantified via:
  • In vitro kinase assays : IC50_{50} values (e.g., 10–50 nM) using recombinant RIPK1 and ATP-competitive luminescent assays .
  • Cellular necroptosis models : Protection of U937 cells from TNF-α-induced death (EC50_{50} ~100 nM) .

Advanced Research Questions

Q. How can synthetic challenges (e.g., regioselectivity in spirocyclization) be addressed during scale-up?

  • Methodological Answer :
  • Protective group strategies : Use of Boc groups to shield secondary amines during benzylation .
  • Catalytic optimization : Transition metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates .
  • Process analytics : Real-time PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and minimize byproducts .

Q. How do structural modifications (e.g., benzyl vs. methyl substituents) impact RIPK1 inhibition and metabolic stability?

  • Methodological Answer :
  • Comparative SAR studies : Analogues like 8-methyl-2,8-diazaspiro[4.5]decan-3-one show reduced RIPK1 affinity (IC50_{50} >500 nM) due to weaker hydrophobic interactions .
  • Metabolic stability : Benzyl derivatives exhibit prolonged half-lives in microsomal assays (t1/2_{1/2} >60 min) compared to methyl analogues (t1/2_{1/2} ~20 min), attributed to slower CYP3A4-mediated oxidation .

Q. What experimental approaches resolve contradictions in reported biological activities across cell lines?

  • Methodological Answer :
  • Cell-type-specific assays : Test necroptosis inhibition in primary vs. immortalized lines (e.g., HT-29 vs. U937) to assess dependency on RIPK1 expression levels .
  • Pathway profiling : Western blotting for phospho-MLKL (necroptosis marker) and caspase-8 (apoptosis) to differentiate mechanisms .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate intracellular drug concentrations with target engagement using LC-MS/MS .

Q. What computational tools predict the binding mode of this compound to RIPK1?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulates interactions with RIPK1's kinase domain (PDB: 6NWP), identifying key hydrogen bonds with Glu94 and hydrophobic contacts with Ile43 .
  • Molecular dynamics (MD) simulations : Assess stability of the ligand-protein complex over 100 ns trajectories (AMBER force field) .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications to guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.